molecular formula C27H17BrClN3 B12968140 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine

2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B12968140
M. Wt: 498.8 g/mol
InChI Key: CRECCMVICOWERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of biphenyl, bromo, chloro, and phenyl groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure.

Industrial Production Methods

Industrial production of this compound may involve the use of high-selectivity bromination and chlorination techniques. For example, the preparation of 5-bromo-2-chlorobenzoic acid can be achieved using dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position can lead to the formation of brominated derivatives .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine is unique due to its complex structure, which includes multiple aromatic rings and halogen substituents. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C27H17BrClN3

Molecular Weight

498.8 g/mol

IUPAC Name

2-(3-bromo-5-chlorophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H17BrClN3/c28-23-15-22(16-24(29)17-23)27-31-25(20-9-5-2-6-10-20)30-26(32-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H

InChI Key

CRECCMVICOWERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.